molecular formula C16H18F3NO4 B1447608 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 213741-30-1

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No. B1447608
M. Wt: 345.31 g/mol
InChI Key: UULXKCCBPCVSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C16H18F3NO4 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a compound with a somewhat similar structure to the one , serves as a bioactive precursor in the synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an essential structure and precursor for new bioactive molecules, its synthetic versatility highlights the potential industrial and pharmaceutical applications of related compounds, including the production of medical products (S. Farooq & Z. Ngaini, 2019).

Role in Metabolism and Toxicity Studies

In the context of metabolism and toxicity, 2-Methylpropene (or isobutene), which shares structural elements with the compound , has been extensively studied. Its metabolic fate and toxicity in both laboratory animals and humans emphasize the importance of understanding the metabolic pathways and potential health impacts of related compounds. The balance between the formation and detoxification of reactive metabolites derived from these compounds is crucial in assessing their safety and potential toxicological effects (M. Cornet & V. Rogiers, 1997).

Applications in Polymer and Material Science

Polyhydroxyalkanoates (PHAs), as described in a review, highlight the vast potential of related compounds in the development of biodegradable, biocompatible polymers with excellent material properties. These polymers' renewable nature and their applications in various industries reflect the broader applicability of structurally similar compounds in creating sustainable materials (A. Amara, 2010).

Importance in Food Science and Flavor Chemistry

Branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are crucial for flavor in foods. Understanding their production and breakdown pathways offers insights into controlling the formation of desired levels of these aldehydes in food products. This underscores the role of related compounds in enhancing food quality and consumer satisfaction (B. Smit, W. Engels, & G. Smit, 2009).

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULXKCCBPCVSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 85358393

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
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Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

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